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Compound of Interest

Compound Name: 2-Bromo-5-fluorophenylacetonitrile

Cat. No.: B1272632 Get Quote

CAS Number: 886761-96-2

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction
2-Bromo-5-fluorophenylacetonitrile is a halogenated aromatic nitrile that serves as a

versatile building block in organic synthesis. Its chemical structure, featuring a phenyl ring

substituted with a bromine atom, a fluorine atom, and a cyanomethyl group, offers multiple

reactive sites for the construction of more complex molecules. This technical guide provides a

thorough examination of its physicochemical properties, synthesis, spectral data, and potential

applications, particularly in the field of drug discovery and development.

Physicochemical Properties
A summary of the key physicochemical data for 2-Bromo-5-fluorophenylacetonitrile is

presented in Table 1. This data is essential for its handling, characterization, and use in

chemical reactions.
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Property Value

CAS Number 886761-96-2

Molecular Formula C₈H₅BrFN

Molecular Weight 214.03 g/mol

Appearance White to off-white solid

Purity ≥98%

Melting Point 60-62 °C

Boiling Point 144-146 °C

Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 2-Bromo-5-
fluorophenylacetonitrile is not readily available in peer-reviewed literature, a plausible and

commonly employed synthetic route involves the nucleophilic substitution of a corresponding

benzyl halide with a cyanide salt. A general workflow for this transformation is depicted below.
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Figure 1: A generalized synthetic workflow for the preparation of 2-Bromo-5-
fluorophenylacetonitrile.

Postulated Experimental Protocol
Based on the synthesis of analogous compounds, a representative experimental protocol for

the preparation of 2-Bromo-5-fluorophenylacetonitrile is provided below. This protocol is for

informational purposes and should be adapted and optimized based on laboratory conditions.

Materials:

2-Bromo-5-fluorobenzyl bromide

Sodium cyanide (NaCN)

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
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Deionized water

Ethyl acetate

Brine (saturated aqueous sodium chloride solution)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask under a nitrogen atmosphere, dissolve sodium cyanide in DMSO.

Slowly add a solution of 2-bromo-5-fluorobenzyl bromide in a minimal amount of DMSO to

the cyanide solution at room temperature.

Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the

reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass

spectrometry (GC-MS).

Upon completion, cool the reaction mixture to room temperature and quench by carefully

adding water.

Extract the aqueous mixture with ethyl acetate.

Combine the organic extracts and wash with water and then brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography using an appropriate eluent

system (e.g., a mixture of hexanes and ethyl acetate) to yield pure 2-Bromo-5-
fluorophenylacetonitrile.

Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of 2-
Bromo-5-fluorophenylacetonitrile. While a comprehensive set of publicly available spectra is
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limited, the expected spectral features are outlined below based on the analysis of structurally

similar compounds.

¹H and ¹³C NMR Spectroscopy
The proton and carbon nuclear magnetic resonance (NMR) spectra will provide detailed

information about the chemical environment of the hydrogen and carbon atoms in the

molecule. The expected chemical shifts are summarized in Table 2.

¹H NMR ¹³C NMR

Aromatic Protons: Multiple signals in the range

of 7.0-7.8 ppm, showing complex splitting

patterns due to proton-proton and proton-

fluorine coupling.

Aromatic Carbons: Several signals between

110-140 ppm. The carbon attached to the

fluorine will show a large coupling constant. The

carbon attached to the bromine will also have a

distinct chemical shift.

Methylene Protons (-CH₂CN): A singlet or a

doublet (due to coupling with the aromatic

fluorine) around 4.0 ppm.

Methylene Carbon (-CH₂CN): A signal in the

range of 20-30 ppm.

Nitrile Carbon (-CN): A characteristic signal

around 115-120 ppm.

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional

groups present in the molecule. Key expected vibrational frequencies are listed in Table 3.

Functional Group Wavenumber (cm⁻¹)

Aromatic C-H stretch 3000-3100

Nitrile (C≡N) stretch 2240-2260

Aromatic C=C stretch 1450-1600

C-F stretch 1000-1400

C-Br stretch 500-600
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Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion

peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the

presence of a single bromine atom. The fragmentation pattern would likely involve the loss of

the bromine atom, the cyanide group, and cleavage of the benzyl moiety.

Applications in Drug Development
Halogenated phenylacetonitrile derivatives are valuable intermediates in the synthesis of

various pharmaceutically active compounds. The presence of the bromine and fluorine atoms

allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki,

Buchwald-Hartwig aminations) and nucleophilic aromatic substitutions.

While specific examples detailing the use of 2-Bromo-5-fluorophenylacetonitrile in the

synthesis of a marketed drug are not readily available, its structural motifs are found in various

classes of therapeutic agents, particularly kinase inhibitors.

Role as a Scaffold for Kinase Inhibitors
Many kinase inhibitors possess a core heterocyclic structure that is often assembled from

functionalized aromatic precursors. The phenylacetonitrile moiety can be a precursor to various

heterocyclic systems, and the bromo and fluoro substituents provide handles for introducing

diversity and modulating the pharmacological properties of the final compounds. A hypothetical

workflow illustrating the potential use of 2-Bromo-5-fluorophenylacetonitrile in the synthesis

of a kinase inhibitor is presented below.
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Figure 2: A logical workflow for the potential use of 2-Bromo-5-fluorophenylacetonitrile in

kinase inhibitor synthesis.
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This workflow highlights the strategic utility of this compound, where the nitrile group can

participate in the formation of a core heterocyclic ring system, and the bromine atom can be

subsequently modified to introduce substituents that interact with the target kinase.

Safety and Handling
2-Bromo-5-fluorophenylacetonitrile is a hazardous substance and should be handled with

appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

H302: Harmful if swallowed.

H312: Harmful in contact with skin.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H332: Harmful if inhaled.

H335: May cause respiratory irritation.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
2-Bromo-5-fluorophenylacetonitrile is a valuable and versatile chemical intermediate with

significant potential in organic synthesis, particularly for the development of novel

pharmaceutical compounds. Its well-defined physicochemical properties and multiple reactive

sites make it an attractive starting material for the construction of complex molecular

architectures. Further research into its applications is likely to uncover new and innovative uses

in drug discovery and materials science.
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[https://www.benchchem.com/product/b1272632#2-bromo-5-fluorophenylacetonitrile-cas-
number-886761-96-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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